molecular formula C10H10F2O3S B1423264 1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one CAS No. 1354952-58-1

1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one

Cat. No.: B1423264
CAS No.: 1354952-58-1
M. Wt: 248.25 g/mol
InChI Key: SUHSCSXTBSWBOG-UHFFFAOYSA-N
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Description

1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C10H10F2O3S and a molecular weight of 248.25 g/mol . This compound is characterized by the presence of a difluoroethanesulfonyl group attached to a phenyl ring, which is further connected to an ethanone moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

The synthesis of 1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one involves several steps, typically starting with the preparation of the difluoroethanesulfonyl chloride. This intermediate is then reacted with a phenyl ethanone derivative under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies focusing on its role as an anti-inflammatory or anticancer agent.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one can be compared with other sulfonyl-containing compounds, such as:

Properties

IUPAC Name

1-[4-(2,2-difluoroethylsulfonyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3S/c1-7(13)8-2-4-9(5-3-8)16(14,15)6-10(11)12/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHSCSXTBSWBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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